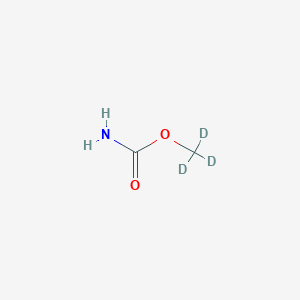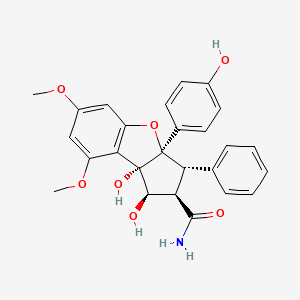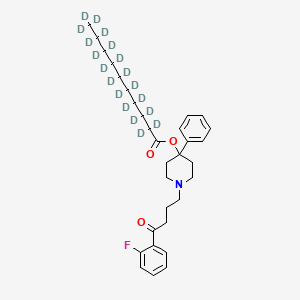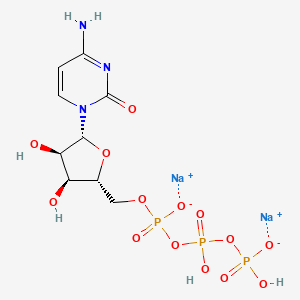
Boc-amino-PEG3-SS-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-amino-PEG3-SS-acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It consists of a polyethylene glycol (PEG) spacer with three units, an amine group protected by a tert-butyloxycarbonyl (Boc) group, and a disulfide bond connected to a carboxylic acid moiety . This compound is valued for its ability to improve solubility and biocompatibility, as well as its redox sensitivity, which enables controlled release under reducing conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-PEG3-SS-acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base.
Formation of the PEG Spacer: The PEG spacer is introduced by reacting the Boc-protected amine with a PEG derivative.
Introduction of the Disulfide Bond: The disulfide bond is formed by reacting the PEG derivative with a disulfide-containing reagent.
Attachment of the Carboxylic Acid Moiety: The final step involves attaching the carboxylic acid moiety to the PEG-disulfide intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-amino-PEG3-SS-acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amine groups.
Applications De Recherche Scientifique
Boc-amino-PEG3-SS-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of bioconjugates and biomaterials.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of advanced materials and nanotechnology
Mécanisme D'action
Boc-amino-PEG3-SS-acid functions as a cleavable linker in ADCs. The disulfide bond is sensitive to the reducing environment inside cells, leading to cleavage and release of the drug payload. The PEG spacer enhances solubility and biocompatibility, while the Boc group protects the amine during synthesis and can be removed under acidic conditions to expose the reactive amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino-PEG3-SS-acid: Similar structure but lacks the Boc protection on the amine group.
NHS-PEG2-SS-PEG2-NHS: Contains two PEG units and two NHS ester groups.
Mal-C6-α-Amanitin: A different type of cleavable linker used in ADCs
Uniqueness
Boc-amino-PEG3-SS-acid is unique due to its combination of a cleavable disulfide bond, a PEG spacer for enhanced solubility, and a Boc-protected amine for controlled reactivity. This makes it particularly suitable for the synthesis of ADCs and other bioconjugates .
Propriétés
Formule moléculaire |
C16H31NO7S2 |
|---|---|
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
YGTPMONHRLIFLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


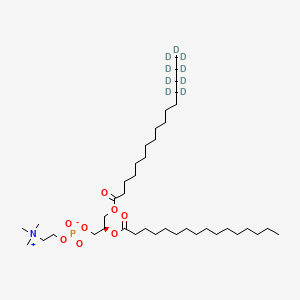
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
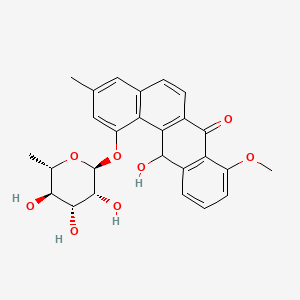

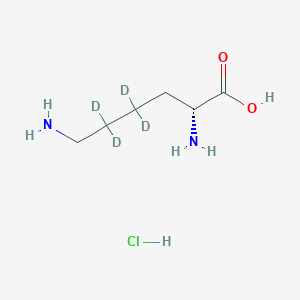

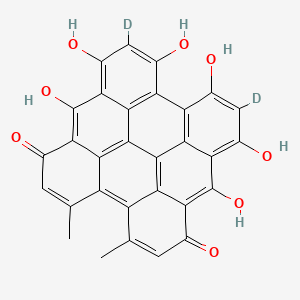
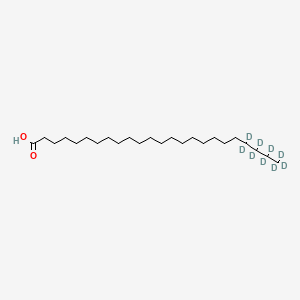
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)

